Real-Time Kinetic Analysis vs. End-Point Assays for SMO Binding
BODIPY-Cyclopamine, when used in a NanoBRET assay, allows for real-time kinetic analysis of SMO binding in live cells, a capability not possible with traditional fluorescence-based methods. The NanoBRET assay demonstrated superior sensitivity in separating specific from non-specific binding compared to purely fluorescence-based binding assays [1]. This enables the calculation of kinetic parameters such as kon and koff, which are essential for understanding drug-receptor residence times [2].
| Evidence Dimension | Capability for real-time kinetic analysis of SMO ligand binding in live cells |
|---|---|
| Target Compound Data | Enables real-time kinetic analysis and superior separation of specific from non-specific binding. |
| Comparator Or Baseline | Conventional fluorescence-based SMO binding assays (e.g., flow cytometry with BODIPY-Cyclopamine). |
| Quantified Difference | Not a quantitative value, but a binary capability: Real-time kinetic monitoring vs. end-point measurement. |
| Conditions | Live HEK293 cells expressing Nluc-tagged SMO; assessed by NanoBRET. |
Why This Matters
Procuring BODIPY-Cyclopamine enables the use of the NanoBRET assay, which provides kinetic binding data not obtainable with unlabeled cyclopamine or standard fluorescence methods, directly impacting the depth of pharmacological characterization possible for SMO-targeting candidates.
- [1] Kozielewicz, P., et al. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine. Molecular Pharmacology, 2020, 97 (1) 23-34. DOI: 10.1124/mol.119.118158 View Source
- [2] Kozielewicz, P., et al. A NanoBRET-based binding assay for Smoothened allows real time analysis of small-molecule ligand binding and distinction of two separate ligand binding sites for BODIPY-cyclopamine. bioRxiv 706028. DOI: 10.1101/706028 View Source
